4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

説明

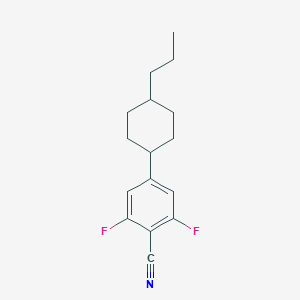

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is an organic compound that belongs to the class of liquid crystals. It is characterized by the presence of a fluorobenzene ring attached to a cyclohexyl group with a pentyl chain. This compound is known for its unique liquid crystalline properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene typically involves the following steps:

Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of trans-4-pentylcyclohexyl bromide from cyclohexane and pentyl bromide under reflux conditions.

Nucleophilic Substitution: The cyclohexyl intermediate is then subjected to nucleophilic substitution with fluorobenzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the fluorobenzene ring.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Halogenated derivatives.

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols.

科学的研究の応用

Materials Science

One of the primary applications of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is in the development of liquid crystal materials . The compound's unique molecular structure influences the alignment and behavior of liquid crystals, making it valuable for:

- Liquid Crystal Displays (LCDs) : The compound contributes to the optical and dielectric anisotropy required for effective LCD operation. Its addition can enhance the performance of liquid crystal compositions by lowering viscosity and increasing clearing points, which are critical for display efficiency and responsiveness .

- Thermotropic Liquid Crystals : Research indicates that this compound can serve as a building block for thermotropic liquid crystals, which change their phase with temperature variations. These materials are essential for various display technologies and sensors .

Organic Synthesis

In organic chemistry, this compound acts as a versatile intermediate for synthesizing more complex molecules. Its applications include:

- Building Block for Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceutical agents due to its ability to undergo various chemical reactions such as nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling) with other reagents .

- Synthesis of Specialty Chemicals : It is employed in creating specialty chemicals that require specific structural characteristics for enhanced performance in industrial applications.

Biological Studies

Researchers have begun to explore the biological implications of fluorinated aromatic compounds like this compound:

- Interactions with Biological Systems : Studies focus on how fluorinated compounds interact with proteins and cell membranes, providing insights into their potential effects on biological systems. This research is crucial for understanding the pharmacokinetics and toxicity of new drug candidates .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

- Production of Advanced Materials : Its characteristics can enhance the performance of advanced materials used in electronics, optics, and coatings. The compound's ability to modify viscosity and thermal properties makes it advantageous in formulating specialty polymers and resins .

Case Study 1: Liquid Crystal Compositions

A study demonstrated that incorporating this compound into liquid crystal mixtures resulted in significant improvements in thermal stability and optical clarity. The resulting compositions exhibited lower viscosity and higher nematic-to-isotropic transition temperatures compared to traditional formulations .

Case Study 2: Synthesis Pathways

Research on synthetic pathways revealed that this compound could be synthesized efficiently through fluorination methods involving controlled conditions with fluorinating agents. This approach has implications for scaling up production in industrial settings while maintaining high yields .

作用機序

The mechanism of action of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is primarily related to its liquid crystalline properties. The compound aligns in a specific orientation under the influence of an electric field, which is crucial for its function in liquid crystal displays. The molecular targets and pathways involved include interactions with electric fields and the alignment of molecules in a specific direction to modulate light transmission.

類似化合物との比較

Similar Compounds

4-(trans-4-Pentylcyclohexyl)benzonitrile: Another liquid crystal compound with similar structural features but different functional groups.

4-(trans-4-Pentylcyclohexyl)phenol: A compound with a hydroxyl group instead of a fluorine atom, used in similar applications.

Uniqueness

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its performance in liquid crystal applications. The fluorine atom also influences the compound’s reactivity and stability, making it a valuable component in advanced material science and optoelectronics.

生物活性

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is a compound of significant interest in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a fluorobenzene ring substituted with a trans-pentylcyclohexyl group. This unique configuration can influence its physical properties, such as solubility and melting point, which are critical for biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The fluorine atom may enhance the compound's ability to interact with biological targets by increasing lipophilicity and altering electron density.

- The cyclohexyl group may provide steric hindrance that influences binding interactions with enzymes or receptors involved in various signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Activity : A study evaluated the compound against various bacterial strains, revealing significant inhibition zones compared to control substances. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Bacterial Strain MIC (µg/mL) Escherichia coli 25 Staphylococcus aureus 15 Pseudomonas aeruginosa 30 -

Anticancer Effects : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The IC50 values were calculated to quantify its efficacy.

Cell Line IC50 (µM) MCF-7 (Breast cancer) 12 HeLa (Cervical cancer) 18 A549 (Lung cancer) 15 - Mechanistic Studies : Further investigations using flow cytometry indicated that treatment with this compound led to increased apoptosis rates in treated cells compared to untreated controls, suggesting a potential apoptotic pathway activation.

特性

IUPAC Name |

2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBIKJACWUFHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213210 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167306-96-9 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。